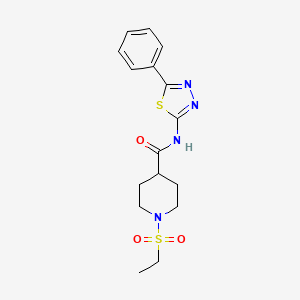![molecular formula C14H14F3N3O2S B5358326 2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5358326.png)
2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide, also known as PTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PTAA is a synthetic compound that belongs to the class of thioacetamide derivatives, and its unique chemical structure makes it an attractive candidate for scientific investigations.
Mecanismo De Acción
The mechanism of action of 2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting protein synthesis. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA synthesis and cell proliferation, the induction of apoptosis, and the inhibition of bacterial and fungal growth. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments, including its high purity and stability, making it easy to handle and store. This compound is also relatively easy to synthesize, making it a cost-effective compound for scientific investigations. However, this compound has some limitations, including its potential toxicity and limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for 2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide research, including the development of new this compound derivatives with improved properties and the investigation of its potential use as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory disorders. This compound can also be further explored for its potential use as a fluorescent probe for imaging studies, as well as its potential as a chemical tool for studying cellular processes and protein interactions.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis method for this compound has been optimized to achieve high yields and purity, making it a suitable compound for scientific investigations. This compound has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry, and its unique chemical structure makes it an attractive candidate for further research.
Métodos De Síntesis
The synthesis of 2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide involves a multi-step process that starts with the reaction of 5-propyl-1,3,4-oxadiazole-2-thiol with 3-(trifluoromethyl)benzoyl chloride. The resulting product is then reacted with ethyl chloroacetate to form the intermediate product, which is further reacted with ammonia to produce this compound. The synthesis method for this compound has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to possess antibacterial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs. This compound has also been investigated for its potential use as a fluorescent probe for imaging studies.
Propiedades
IUPAC Name |
2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2S/c1-2-4-12-19-20-13(22-12)23-8-11(21)18-10-6-3-5-9(7-10)14(15,16)17/h3,5-7H,2,4,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMUZZATLDWWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49729548 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]vinyl}-8-quinolinol](/img/structure/B5358273.png)

![2-iodo-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B5358294.png)
![N-benzyl-4,7,7-trimethyl-3-oxo-N-pyridin-2-yl-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5358299.png)
![N-bicyclo[2.2.1]hept-2-yl-3-fluorobenzamide](/img/structure/B5358306.png)


![8-(2,6-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5358322.png)
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5358340.png)

![2-[(2,5-difluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5358356.png)
![4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5358361.png)
![2,3,5-trimethyl-7-{4-[2-(methylsulfonyl)ethyl]-1-piperazinyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5358367.png)